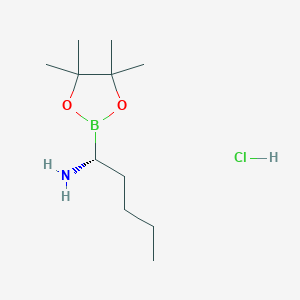
(1R)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine;hydrochloride is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a boron atom within a dioxaborolane ring and an amine group. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine typically involves the following steps:
Formation of the Dioxaborolane Ring: The dioxaborolane ring is formed by reacting a boronic acid with a diol under acidic conditions.
Introduction of the Pentan-1-amine Group: The amine group is introduced through a substitution reaction, where a suitable amine precursor reacts with the dioxaborolane intermediate.
Hydrochloride Formation: The final compound is converted to its hydrochloride form by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to ensure uniform reaction conditions.
Purification Techniques: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the compound.
化学反応の分析
Types of Reactions
(1R)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form boron-containing alcohols or amines.
Substitution: The amine group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium periodate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Boronic acids, borates.
Reduction Products: Boron-containing alcohols, amines.
Substitution Products: Various substituted amines and boron derivatives.
科学的研究の応用
Chemistry
Catalysis: Used as a catalyst in various organic reactions, including Suzuki-Miyaura cross-coupling reactions.
Synthesis: Employed in the synthesis of complex organic molecules and pharmaceuticals.
Biology
Bioconjugation: Utilized in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Drug Delivery: Investigated for its potential in targeted drug delivery systems.
Medicine
Therapeutics: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Diagnostics: Used in diagnostic assays and imaging techniques.
Industry
Materials Science: Applied in the development of advanced materials, such as polymers and nanomaterials.
Agriculture: Investigated for its potential use in agricultural chemicals and fertilizers.
作用機序
The mechanism of action of (1R)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine involves its interaction with molecular targets through its boron and amine groups. The boron atom can form reversible covalent bonds with diols and other nucleophiles, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions enable the compound to modulate various biological pathways and chemical reactions.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar applications.
(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methanol: A related compound with a hydroxyl group instead of an amine.
(1R)-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine: A similar compound with a shorter carbon chain.
Uniqueness
(1R)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine;hydrochloride is unique due to its specific combination of a dioxaborolane ring and a pentan-1-amine group, which imparts distinct chemical and biological properties. Its hydrochloride form further enhances its solubility and stability, making it more versatile for various applications.
特性
分子式 |
C11H25BClNO2 |
|---|---|
分子量 |
249.59 g/mol |
IUPAC名 |
(1R)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H24BNO2.ClH/c1-6-7-8-9(13)12-14-10(2,3)11(4,5)15-12;/h9H,6-8,13H2,1-5H3;1H/t9-;/m0./s1 |
InChIキー |
GRRNQRHYZSUYPW-FVGYRXGTSA-N |
異性体SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@H](CCCC)N.Cl |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C(CCCC)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


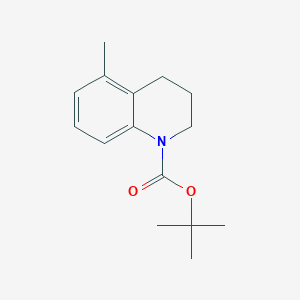
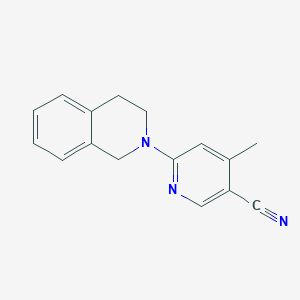

![2-(5-methyl-2-oxo-1,4,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),5,8-trien-4-yl)acetic acid](/img/structure/B11863874.png)





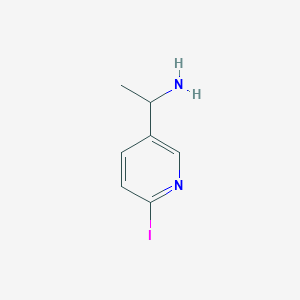


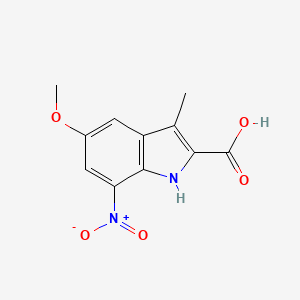
![1-((1R,3R,5R)-1,5-Dimethyl-2,6-dioxabicyclo[3.2.0]heptan-3-yl)-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B11863921.png)
